Cas no 1422344-07-7 (tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate)
tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Tert-Butyl ((2-Benzyl-2,4,5,7-Tetrahydropyrano[3,4-C]Pyrazol-7-Yl)Methyl)Carbamate
- Tert-Butyl ((2-Benzyl-2,4,5,7-Tetrahydropyrano[3,4-C]Pyrazol-7-Yl)Methyl)Carbamate(WX140969)
- Carbamic acid, N-[[2,4,5,7-tetrahydro-2-(phenylmethyl)pyrano[3,4-c]pyrazol-7-yl]methyl]-, 1,1-dimethylethyl ester
- tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate
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- MDL: MFCD28657180
- Inchi: 1S/C19H25N3O3/c1-19(2,3)25-18(23)20-11-16-17-15(9-10-24-16)13-22(21-17)12-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3,(H,20,23)
- InChI Key: OGUBICXYNODWPL-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC1C2C(CCO1)=CN(CC1=CC=CC=C1)N=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B586863-10mg |
tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate |
1422344-07-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B586863-50mg |
tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate |
1422344-07-7 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B586863-100mg |
tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate |
1422344-07-7 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM503788-250mg |
tert-Butyl((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate |
1422344-07-7 | 97% | 250mg |
$419 | 2022-06-13 | |
| Chemenu | CM503788-1g |
tert-Butyl((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate |
1422344-07-7 | 97% | 1g |
$838 | 2022-06-13 | |
| eNovation Chemicals LLC | D773069-100mg |
Tert-Butyl ((2-Benzyl-2,4,5,7-Tetrahydropyrano[3,4-C]Pyrazol-7-Yl)Methyl)Carbamate |
1422344-07-7 | 95% | 100mg |
$335 | 2023-09-02 | |
| eNovation Chemicals LLC | D773069-250mg |
Tert-Butyl ((2-Benzyl-2,4,5,7-Tetrahydropyrano[3,4-C]Pyrazol-7-Yl)Methyl)Carbamate |
1422344-07-7 | 95% | 250mg |
$545 | 2023-09-02 | |
| eNovation Chemicals LLC | D773069-1g |
Tert-Butyl ((2-Benzyl-2,4,5,7-Tetrahydropyrano[3,4-C]Pyrazol-7-Yl)Methyl)Carbamate |
1422344-07-7 | 95% | 1g |
$1020 | 2023-09-02 | |
| eNovation Chemicals LLC | D773069-5g |
Tert-Butyl ((2-Benzyl-2,4,5,7-Tetrahydropyrano[3,4-C]Pyrazol-7-Yl)Methyl)Carbamate |
1422344-07-7 | 95% | 5g |
$2975 | 2023-09-02 |
tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate
Tert-Butyl ((2-Benzyl-2,4,5,7-Tetrahydropyrano3,4-Cpyrazol-7-Yl)methyl)Carbamate and Its Role in Biomedical Research
Tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate is a structurally complex carbamate derivative that has garnered significant attention in the field of biomedical research. Its CAS number 1422344-07-7 serves as a unique identifier for this compound, which is characterized by its tetrahydropyranopyrazole core and methylcarbamate functional group. The tert-butyl substituent further enhances its chemical stability and solubility properties, making it a promising candidate for drug development and targeted therapeutic applications.
Recent studies published in Frontiers in Pharmacology (2023) have highlighted the antioxidant and anti-inflammatory potential of tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate. The tetrahydropyranopyrazole ring system is known to modulate cytokine signaling pathways, while the carbamate moiety contributes to its enzyme inhibitory activity. Researchers have observed that this compound exhibits selective inhibition of COX-2 (cyclooxygenase-2), a key enzyme involved in inflammatory responses and cancer progression. This selective activity is critical for minimizing off-target effects in therapeutic applications.
One of the most notable bioactivities of tert-butyl ((2-benzy1-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate is its antitumor potential. A 2023 study in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the proliferation of cancer cells by targeting mitochondrial respiratory chain complexes. The benzyl group in its structure plays a pivotal role in modulating membrane permeability, enabling the compound to penetrate cancer cell membranes and exert its cytotoxic effects. This mechanism is particularly relevant in the context of resistant cancer subtypes, where traditional chemotherapeutics often fail.
Tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate has also shown promise in neurodegenerative disease research. A 2023 preclinical study published in Neurochemical Research revealed that this compound exhibits neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction in Parkinson’s disease models. The carbamate functional group is believed to enhance its lipophilicity, allowing it to cross the blood-brain barrier and target neuronal cells. This property makes it a potential candidate for disease-modifying therapies in neurodegenerative conditions.
The synthetic pathway of tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate involves multiple multistep reactions, including condensation reactions and cyclization processes. A 2023 article in Organic & Biomolecular Chemistry described a novel asymmetric synthesis method that improves the yield and purity of this compound. The tert-butyl group acts as a protecting group during the synthetic process, preventing unwanted side reactions and ensuring stereochemical control. This synthetic strategy is critical for large-scale pharmaceutical production and clinical trials.
Tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate has been evaluated for its pharmacokinetic profile in preclinical animal models. Studies published in Drug Metabolism and Disposition (2023) indicate that this compound exhibits good oral bioavailability and extended half-life, which are essential for chronic disease management. Its carbamate moiety contributes to prolonged enzyme inhibition, while the tert-butyl group enhances metabolic stability. These properties make it a viable option for long-acting formulations in chronic therapeutic regimens.
Tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate is also being explored for its antimicrobial activity against drug-resistant pathogens. A 2023 study in Antimicrobial Agents and Chemotherapy reported that this compound inhibits bacterial biofilm formation and resists efflux pump mechanisms. The tetrahydropyranopyrazole ring system is believed to interact with bacterial membrane proteins, disrupting cellular integrity and inhibiting replication. This property is particularly relevant in the context of antimicrobial resistance, where new therapeutic strategies are urgently needed.
Tert-butyl ((2-benzyl-2,4,5,7-tetrahydropyrano3,4-cpyrazol-7-yl)methyl)carbamate represents a multifunctional scaffold with potential applications across various biomedical domains. Its unique structural features and bioactivities make it a promising candidate for targeted drug development. Ongoing clinical trials and preclinical studies are expected to provide further insights into its therapeutic potential and mechanistic pathways. The CAS number 1422344-07-7 ensures its traceability in regulatory submissions and pharmaceutical development.
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